4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid
Overview
Description
4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid is a complex organic compound with a rich structural chemistry, marked by its combination of a butanoic acid backbone and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid typically involves the condensation of ethoxycarbonyl phenylthiazole with a butanoic acid derivative. The reaction conditions often require a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: : On an industrial scale, the synthesis can be optimized by employing continuous flow reactors that enhance the reaction efficiency and yield. These reactors maintain precise control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo several types of chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions typically target the carbonyl group within the ethoxycarbonyl moiety, producing corresponding alcohols or other reduced forms.
Substitution: : Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents that can modify the compound's properties.
Common Reagents and Conditions: : Common reagents include:
Oxidants: : Such as hydrogen peroxide or potassium permanganate.
Reductants: : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: : Often transition metals or acids/bases to facilitate the reactions.
Major Products: : The products depend on the reaction pathway but may include sulfoxides, reduced alcohols, and various substituted phenyl derivatives.
Scientific Research Applications
4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid finds applications in several research domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly those involving thiazole derivatives.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: : Explored for drug development due to its potential pharmacological activity.
Industry: : Utilized in the production of specialty chemicals and materials, benefiting from its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. Its thiazole ring and phenyl group play crucial roles in binding interactions. The exact mechanism can vary depending on the biological context but often involves modulation of enzyme activity or interference with microbial cell walls.
Comparison with Similar Compounds
Compared to other thiazole-based compounds, 4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid stands out due to its unique combination of structural features. Similar compounds include:
2-(4-Phenyl-1,3-thiazol-2-yl)acetic acid: : Lacks the butanoic acid backbone.
5-(Ethoxycarbonyl)-4-methylthiazole: : Differently substituted thiazole ring.
This compound's distinct structure offers potential benefits in its diverse applications and scientific exploration. Pretty rich for a mere molecular name, don’t you think?
Properties
IUPAC Name |
4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-22-15(21)14-13(11-7-4-3-5-8-11)18-16(23-14)17-10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHUXQNDMORFTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCCCC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167711 | |
Record name | 5-Ethyl 2-[(3-carboxypropyl)amino]-4-phenyl-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873208-56-1 | |
Record name | 5-Ethyl 2-[(3-carboxypropyl)amino]-4-phenyl-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873208-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl 2-[(3-carboxypropyl)amino]-4-phenyl-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.